molecular formula C4H7ClO4S B2608406 (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride CAS No. 2059912-27-3

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride

Cat. No.: B2608406
CAS No.: 2059912-27-3
M. Wt: 186.61
InChI Key: BLZBMRHFQNWBFV-QWWZWVQMSA-N
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Description

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a sulfonyl chloride group, which is highly reactive and useful for various chemical transformations. The presence of the hydroxy group and the oxolane ring adds to its versatility, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of a suitable oxolane derivative with a sulfonyl chloride reagent. One common method includes the use of (3R,4R)-4-hydroxyoxolane as the starting material, which is then treated with chlorosulfonic acid under controlled conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Carbonyl Compounds: Formed by the oxidation of the hydroxy group.

    Sulfonyl Hydrides: Formed by the reduction of the sulfonyl chloride group

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Hydroxyoxolane-3-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.

    (3R,4R)-4-Hydroxyoxolane-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.

    (3R,4R)-4-Hydroxyoxolane-3-sulfonate: Features a sulfonate ester group instead of a sulfonyl chloride

Uniqueness

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is unique due to its combination of a chiral oxolane ring, a hydroxy group, and a highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZBMRHFQNWBFV-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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